Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate
Overview
Description
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate is an organic compound that features a boron-containing dioxaborolane ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
It can be inferred from similar compounds that it may participate in reactions such as borylation and hydroboration . Borylation is a process where a boron atom is introduced into an organic molecule, while hydroboration involves the addition of boron and hydrogen across a carbon-carbon double bond .
Biochemical Pathways
Based on the known reactions of similar compounds, it can be inferred that it may be involved in the synthesis of various organic compounds through borylation and hydroboration reactions .
Result of Action
Based on the known reactions of similar compounds, it can be inferred that it may contribute to the synthesis of various organic compounds .
Preparation Methods
The synthesis of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate typically involves the reaction of an appropriate alkene with a boron-containing reagent. One common method involves the hydroboration of alkenes using pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in the presence of a transition metal catalyst . The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation and other side reactions.
Chemical Reactions Analysis
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: The boron-containing group can be substituted with other functional groups using reagents such as halides or organometallic compounds.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Scientific Research Applications
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound can be used in the synthesis of pharmaceuticals and bioactive molecules.
Material Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Comparison with Similar Compounds
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate can be compared with other boron-containing compounds such as:
Pinacolborane: Used in similar hydroboration reactions but lacks the ester functionality.
Boronic Acids: More reactive towards oxidation and substitution reactions.
Borates: Often used in different types of coupling reactions.
This compound’s unique combination of a boron-containing dioxaborolane ring and an ester group makes it particularly versatile in organic synthesis and other applications.
Properties
IUPAC Name |
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BO4/c1-7-8-9-10-12(11-13(17)18-6)16-19-14(2,3)15(4,5)20-16/h11H,7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZPVRIPRYPEAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OC)CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399469 | |
Record name | Methyl (Z)-oct-2-enoate-3-boronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352534-74-8 | |
Record name | Methyl (Z)-oct-2-enoate-3-boronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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